

# Application Notes and Protocols: Cell Lines with High Endogenous Expression of Cytokeratin 17

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cytokeratin 17 (KRT17), a type I intermediate filament protein, is a key player in the structural integrity of epithelial cells. Its expression is typically restricted to the basal cells of complex epithelia. However, in the landscape of oncology, KRT17 has emerged as a significant biomarker and a multifaceted regulator of tumor progression. Aberrant overexpression of KRT17 is a hallmark of numerous aggressive cancers, including those of the cervix, pancreas, lung, and oral cavity, often correlating with poor patient prognosis.[1][2] KRT17's role extends beyond structural support, as it actively participates in critical signaling pathways that drive cell proliferation, migration, and resistance to therapy.[1] These application notes provide a comprehensive guide to cell lines with high endogenous KRT17 expression, offering valuable in vitro models for cancer research and the development of novel therapeutic strategies.

# Cell Lines with High KRT17 Expression: A Quantitative Overview

The selection of an appropriate cell line is paramount for in vitro studies. The following table summarizes KRT17 mRNA expression levels across a panel of human cancer cell lines, providing a resource for researchers to identify suitable models for their specific research needs. The data is derived from the DepMap portal, which integrates data from the Cancer Cell Line Encyclopedia (CCLE).



| Cell Line  | Cancer Type                              | KRT17 mRNA Expression (log2(TPM+1)) |
|------------|------------------------------------------|-------------------------------------|
| A431       | Skin Squamous Cell<br>Carcinoma          | 9.35                                |
| HSC-3      | Oral Squamous Cell<br>Carcinoma          | 8.98                                |
| Ca9-22     | Oral Squamous Cell<br>Carcinoma          | 3.12                                |
| A549       | Lung Adenocarcinoma                      | 0.04                                |
| HCT116     | Colon Carcinoma                          | 0.01                                |
| HeLa       | Cervical Adenocarcinoma                  | 7.95                                |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC)             | 0.01                                |
| MDA-MB-468 | Breast Adenocarcinoma (TNBC)             | 6.85                                |
| PANC-1     | Pancreatic Ductal<br>Adenocarcinoma      | 0.01                                |
| MIA PaCa-2 | Pancreatic Carcinoma                     | 0.01                                |
| SK-MES-1   | Lung Squamous Cell<br>Carcinoma          | 8.87                                |
| H1299      | Non-Small Cell Lung<br>Carcinoma         | 0.03                                |
| TU177      | Laryngeal Squamous Cell<br>Carcinoma     | High (Qualitative)[3]               |
| AMC-HN-8   | Head and Neck Squamous<br>Cell Carcinoma | High (Qualitative)[3]               |

## **Key Signaling Pathways Involving KRT17**



KRT17 is a central node in several signaling networks that are fundamental to cancer biology. Its overexpression can lead to the activation of pathways that promote cell survival, proliferation, and metastasis.

#### KRT17 and the PI3K/Akt/mTOR Pathway

KRT17 has been shown to activate the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell growth and proliferation. By modulating this pathway, KRT17 can influence protein synthesis and cell size, contributing to tumor development.[1]



Click to download full resolution via product page

KRT17-mediated activation of the PI3K/Akt/mTOR pathway.

### **KRT17** and the Wnt/β-catenin Pathway

In several cancers, KRT17 has been implicated in the activation of the Wnt/β-catenin signaling pathway. This can lead to the transcription of target genes involved in cell proliferation and invasion.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Frontiers | The Role of Keratin17 in Human Tumours [frontiersin.org]
- 2. A pan-cancer analysis of the oncogenic role of Keratin 17 (KRT17) in human tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRT17 Accelerates Cell Proliferative and Invasive Potential of Laryngeal Squamous Cell Carcinoma (LSCC) through Regulating AKT/mTOR and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cell Lines with High Endogenous Expression of Cytokeratin 17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610929#cell-lines-with-high-endogenous-expression-of-cytokeratin-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com